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Compound of Interest

Compound Name: Pheneridine

Cat. No.: B1622858 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of Pheneridine and other notable 4-phenylpiperidine derivatives. The

following sections detail their pharmacological profiles, structure-activity relationships, and the

experimental protocols used for their evaluation, with quantitative data presented for

comparative analysis.

Pheneridine, chemically known as ethyl 4-phenyl-1-(2-phenylethyl)piperidine-4-carboxylate, is

a synthetic opioid analgesic belonging to the 4-phenylpiperidine class.[1] While not currently in

clinical use, its structural similarity to pethidine (meperidine) suggests comparable

pharmacological effects, including analgesia, sedation, and respiratory depression.[1] A 1958

report from the United Nations Office on Drugs and Crime (UNODC) noted that Pheneridine's

poor solubility and high irritability limited high-dose administration in early studies, where it did

not demonstrate significant addiction liability at the tested doses.[2]

This guide aims to place Pheneridine within the broader context of the 4-phenylpiperidine

class of opioids by comparing its structural features and inferred properties with well-

characterized analogues such as pethidine, fentanyl, and its potent derivatives.

Structural and Pharmacological Comparison
The 4-phenylpiperidine scaffold is a cornerstone in the development of potent opioid

analgesics.[3][4] The core structure, consisting of a piperidine ring with a phenyl group at the 4-

position, is essential for interaction with opioid receptors, primarily the mu-opioid receptor
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(μOR).[3][4] Variations in substituents at the 1-position (piperidine nitrogen) and the 4-position

significantly influence the affinity, efficacy, and potency of these compounds.

Pheneridine's Structure in Context:

Pheneridine is a close analogue of pethidine, with the key difference being the substitution at

the piperidine nitrogen. Pethidine has a methyl group at this position, while Pheneridine
possesses a phenethyl group. This modification is known to significantly impact analgesic

potency. For instance, the N-phenethyl substitution in other opioid series often leads to a

substantial increase in activity compared to an N-methyl substitution.[5]

While specific quantitative data for Pheneridine's receptor binding and analgesic potency are

not readily available in the published literature, we can infer its likely pharmacological profile

based on the well-established structure-activity relationships (SAR) of the 4-phenylpiperidine

class. The introduction of the N-phenethyl group in Pheneridine, compared to the N-methyl

group of pethidine, would be expected to enhance its affinity for the μ-opioid receptor and,

consequently, its analgesic potency.

Quantitative Comparison of 4-Phenylpiperidine
Analogues
To provide a quantitative framework for understanding the potential properties of Pheneridine,

the following tables summarize the receptor binding affinities (Ki), functional activities (EC50),

and in vivo analgesic potencies (ED50) for a selection of representative 4-phenylpiperidine

opioids.

Table 1: Mu-Opioid Receptor (μOR) Binding Affinities (Ki)
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Compound Ki (nM) Species/Assay Condition

Pethidine (Meperidine) >100 Human recombinant μOR

Fentanyl 1.2 - 1.4

Human recombinant μOR /

Marmoset brain

homogenates[6]

Sufentanil 0.138 Human recombinant μOR

Carfentanil 0.22 Human recombinant μOR[6]

Table 2: In Vitro Functional Activity (EC50) at the μ-Opioid Receptor

Compound
EC50 (nM) - [³⁵S]GTPγS
Assay

Species/Assay Condition

Pethidine (Meperidine) 9400 Human cloned μOR[7]

Fentanyl 32 Human μOR[8]

Sufentanil
Data not readily available in

comparable format

Carfentanil
~85 times more potent than

Fentanyl

HEK-293 cells expressing

μOR[9]

Table 3: In Vivo Analgesic Potency (ED50) in Mice
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Compound ED50 (mg/kg)
Test/Route of
Administration

Pethidine (Meperidine)
~6.45 (relative potency

comparison)
Hot plate test (i.v.)[10]

Fentanyl 0.08
Warm-water tail-withdrawal

test (s.c.)[11]

Sufentanil 0.0028 Hot plate test (i.v.)[10]

Carfentanil
~20-30 times more potent than

Fentanyl
Animal studies[12]

Signaling Pathways and Experimental Workflows
The analgesic and other effects of 4-phenylpiperidine opioids are primarily mediated through

the activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR).[1][13] Upon

agonist binding, the receptor undergoes a conformational change, leading to the activation of

intracellular signaling cascades.
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The screening and characterization of novel 4-phenylpiperidine analgesics typically follow a

structured workflow, progressing from in vitro to in vivo studies.
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Screening Workflow for Novel Opioid Analgesics
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Experimental Protocols
Radioligand Binding Assay for Mu-Opioid Receptor
Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the μ-opioid receptor.

Materials:

Cell membranes expressing the human μ-opioid receptor.

Radioligand (e.g., [³H]-DAMGO or [³H]-diprenorphine).

Test compound (e.g., Pheneridine analogue).

Non-specific binding control (e.g., Naloxone).

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Scintillation cocktail and counter.

Procedure:

Prepare serial dilutions of the test compound.

In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand

and varying concentrations of the test compound.

For determining non-specific binding, incubate the membranes and radioligand with a high

concentration of naloxone.

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from

free radioligand.

Wash the filters with ice-cold incubation buffer.

Measure the radioactivity retained on the filters using a scintillation counter.
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Calculate the specific binding at each concentration of the test compound.

Determine the IC50 value (concentration of test compound that inhibits 50% of specific

radioligand binding) by non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an

agonist at the μ-opioid receptor.

Materials:

Cell membranes expressing the μ-opioid receptor.

[³⁵S]GTPγS.

GDP (Guanosine diphosphate).

Test compound.

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

Procedure:

Prepare serial dilutions of the test compound.

In a 96-well plate, incubate the cell membranes with [³⁵S]GTPγS, GDP, and varying

concentrations of the test compound.

Incubate at 30°C for a specified time (e.g., 60 minutes).

Terminate the reaction by rapid filtration.

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound.
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Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect)

from the resulting dose-response curve using non-linear regression.

In Vivo Analgesic Assay: Tail-Flick Test
Objective: To assess the analgesic potency (ED50) of a test compound in an animal model of

acute thermal pain.

Materials:

Male Swiss Webster mice.

Tail-flick analgesia meter.

Test compound and vehicle control.

Syringes for administration (e.g., subcutaneous).

Procedure:

Acclimatize the mice to the testing environment.

Determine the baseline tail-flick latency for each mouse by applying a radiant heat source to

the tail and measuring the time until the tail is withdrawn. A cut-off time is set to prevent

tissue damage.

Administer the test compound or vehicle control at various doses to different groups of mice.

At a predetermined time after administration (e.g., 30 minutes), re-measure the tail-flick

latency.

Calculate the percentage of maximal possible effect (%MPE) for each mouse: %MPE =

[(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Construct a dose-response curve by plotting the %MPE against the log dose of the test

compound.
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Determine the ED50 (dose that produces 50% of the maximal effect) from the dose-response

curve.

Conclusion
Pheneridine remains a pharmacologically under-characterized member of the 4-

phenylpiperidine family. Based on established structure-activity relationships, the N-phenethyl

substitution in Pheneridine suggests it likely possesses greater analgesic potency than its N-

methyl counterpart, pethidine. However, without direct experimental data, this remains a well-

founded hypothesis.

The comparative data for other 4-phenylpiperidines, such as fentanyl and its analogues,

highlight the profound impact of structural modifications on the pharmacological profile within

this class, leading to a wide spectrum of potencies and clinical applications. The provided

experimental protocols offer a standardized framework for the future evaluation of Pheneridine
and other novel 4-phenylpiperidine derivatives, which is essential for a comprehensive

understanding of their therapeutic potential and for the development of safer and more effective

analgesics. Further investigation is warranted to empirically determine the pharmacological

properties of Pheneridine and to validate its place within the rich and complex landscape of 4-

phenylpiperidine opioids.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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